2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine
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Overview
Description
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzene-1,4-diamine and oxetane.
Reaction Conditions: The oxetane ring is introduced via a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, Cl2 in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,4-diamine
- 2-Methyl-N1-(pyridin-3-yl)benzene-1,4-diamine
Uniqueness
2-Methyl-N1-(oxetan-3-yl)benzene-1,4-diamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, the oxetane ring can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-1-N-(oxetan-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(11)2-3-10(7)12-9-5-13-6-9/h2-4,9,12H,5-6,11H2,1H3 |
InChI Key |
GXYWWABUMKZQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC2COC2 |
Origin of Product |
United States |
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